7-Chloro-4-hydrazinylquinazoline
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Overview
Description
7-Chloro-4-hydrazinylquinazoline is a chemical compound used in scientific research. It has a molecular weight of 194.62 . It’s typically found in powder form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound involves the reaction of an anthranilic acid with urea to get 2,4 dihydroxyl quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline derivative . The 2,4 dichloro quinazoline then reacts with hydrazine hydrate in methanol for 4 hours to get the desired compound .Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClN4.ClH/c9-5-1-2-6-7 (3-5)11-4-12-8 (6)13-10;/h1-4H,10H2, (H,11,12,13);1H
. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 194.62 . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antitumor and Antimicrobial Activity : Novel 4-substituted-6,7-dimethoxyquinazolines, synthesized via reacting 4-hydrazinylquinazoline with different aromatic aldehydes or isothiocyanates, showed significant anticancer and antimicrobial activities. These compounds were effective against various human tumor cell lines and showed antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Kassab et al., 2016).
Antimicrobial Activity of Novel Derivatives : Novel hydrazinyl quinazoline amine derivatives have been synthesized and demonstrated antimicrobial activities. This suggests the potential of these compounds in the development of new antimicrobial agents (Samel & Pai, 2011).
Potential as Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxamides showed effectiveness in decreasing seizures, demonstrating antinociceptive and anti-inflammatory properties. This indicates their potential use in treating acute pain and seizures (Wilhelm et al., 2014).
Mycobacterium Tuberculosis Inhibitors : Compounds synthesized from 7-chloro-4-hydrazinylquinazoline showed promising inhibitory activity against Mycobacterium tuberculosis, suggesting their potential in antitubercular therapy (Salve, Alegaon, & Sriram, 2017).
Antihiv, Antibacterial, and Antifungal Activities : Novel 1,4-disubstituted-1,2,4-triazolo[4,3-a] quinazolin-5(4H)-ones synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one demonstrated significant antifungal and antibacterial activities, including against Mycobacterium tuberculosis (Alagarsamy et al., 2006).
Synthesis and Application in Antimalarial and Anticancer Treatments : Several studies have synthesized and evaluated derivatives of 7-chloroquinoline for their antimalarial and anticancer activities, revealing the compound's potential in treating these diseases https://consensus.app/papers/synthesis-anticancer-evaluation-ramírez/862438b682305ffc9c6d093a19f0cc47/?utm_source=chatgpt" target="_blank">(Khan et al., 2009; Ramírez et al., 2021)
Antioxidant Properties : Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl carboxylates have demonstrated potential antioxidant activities, suggesting their use in combating oxidative stress-related conditions (Saraiva et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a nucleophilic aromatic substitution reaction . This interaction may result in changes to the cellular environment, potentially affecting the function of targeted molecules .
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-4-hydrazinylquinazoline are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
properties
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVAZNOXJFTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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